3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-2H-thiete 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S/c10-9-3-1-7(2-4-9)8-5-13(11,12)6-8/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBCTWCOIXZLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione typically involves the reaction of a suitable thiete precursor with a bromophenyl reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-bromine bond in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl-substituted thietes, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thiete ring structure contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison
| Compound | Core Structure | Substituents | Activity (% Inhibition) | SI Value |
|---|---|---|---|---|
| Target Compound | Thiete dione | 4-Bromophenyl | Not reported | N/A |
| IIIa (Oxadiazole) | 1,3,4-Oxadiazole | 4-Chlorophenyl | 59.5% | 0.75 |
| IIIb (Oxadiazole) | 1,3,4-Oxadiazole | 3,4-Dimethoxyphenyl | 61.9% | 0.83 |
| Brodifacoum | Coumarin | Tetrahydronaphthyl | Anti-inflammatory | N/A |
| Thiomorpholine Dione | Thiomorpholine | 4-Bromophenyl, HCl | Building block | N/A |
Biological Activity
3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione, a compound belonging to the thiete family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C₉H₈O₂S and features a four-membered ring containing sulfur and oxygen atoms. The synthesis typically involves cyclization reactions using appropriate precursors, often under elevated temperatures and pressures to facilitate the formation of the thiete ring.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds in the thiete family, including this one, may possess antimicrobial properties. They have been tested against various bacterial strains with promising results .
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated activity against several cancer cell lines, indicating its role as a chemopreventive agent .
- Anti-inflammatory Effects : A notable aspect of its biological activity is its anti-inflammatory properties. Studies have shown that it can inhibit pathways involved in inflammation, particularly through the modulation of intracellular calcium levels in response to inflammatory stimuli .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The unique structure facilitates diverse chemical reactions that influence biological pathways:
- Calcium Channel Modulation : The compound's ability to inhibit calcium influx plays a critical role in its anti-inflammatory activity. This effect was observed in primary cultures of endothelial cells where it blocked the increase in intracellular calcium induced by platelet-activating factor (PAF) .
Case Studies
Several studies have investigated the biological activity of thiete derivatives:
- Anticancer Activity : In a study involving the NCI-60 cancer cell line panel, compounds similar to this compound exhibited moderate to good activity against various cancer types, including breast and prostate cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of thiete derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-(4-bromophenyl)-2H-1λ⁶-thiete-1,1-dione, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via multi-step reactions involving S-alkylation of thiol intermediates under alkaline conditions. For example, S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in alkaline medium is a key step, followed by reduction or cyclization . Optimizing parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometry of brominated reagents can improve yields to >70%. Side products such as disulfide byproducts may form under oxidative conditions, requiring chromatographic purification .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how are data discrepancies resolved?
- Answer : Combined FT-IR, ¹H/¹³C NMR, and UV-Vis spectroscopy are standard. For instance, FT-IR identifies the sulfone group (S=O) at ~1150–1300 cm⁻¹, while ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and thietane protons (δ 3.5–4.5 ppm). Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed UV-Vis λ_max) are addressed by refining solvent-effect models or reassessing tautomeric equilibria .
Q. How does the bromophenyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Answer : The electron-withdrawing bromine enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks (e.g., hydroxide substitution at the thietane ring). Oxidation with mCPBA yields sulfoxide intermediates, while catalytic hydrogenation (Pd/C) reduces the sulfone group selectively . Comparative studies with non-brominated analogs show slower reaction kinetics, confirming the bromine’s electronic effects .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Answer : Density Functional Theory (B3LYP/6-311G(d,p)) calculates bond dissociation energies (S=O: ~550 kJ/mol), frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), and electrostatic potential maps to predict reactive sites. TD-DFT simulations of UV-Vis spectra align with experimental data when solvent (ethanol) effects are included . Charge transfer interactions with biological targets (e.g., enzymes) are modeled using docking studies .
Q. What mechanistic insights explain contradictions in reported synthetic pathways for derivatives?
- Answer : Discrepancies arise from competing pathways (e.g., keto-enol tautomerism in Claisen-Schmidt condensations) or solvent-dependent intermediates. For example, Michael adducts in THF may favor thietane ring closure, while DMSO promotes sulfone oxidation. Kinetic vs. thermodynamic control is confirmed via time-resolved NMR .
Q. How do structural modifications (e.g., methyl or amino groups) alter biological activity compared to the parent compound?
- Answer : Adding a methyl group (C5H11NOS analog) increases lipophilicity (logP +0.7), enhancing membrane permeability in cytotoxicity assays. The aminomethyl derivative shows 3-fold higher inhibition of acetylcholinesterase (IC₅₀ = 12 µM) due to hydrogen bonding with catalytic serine residues . SAR studies highlight the bromine’s role in π-stacking with DNA bases .
Q. What strategies mitigate challenges in crystallographic characterization of this compound?
- Answer : Poor crystal growth is addressed by vapor diffusion (ether/pentane) or co-crystallization with triphenylphosphine oxide. SHELXT software resolves twinning issues in sulfone-containing structures, with R-factors <5% after anisotropic refinement of sulfur atoms .
Q. How are reaction conditions optimized to minimize byproducts during large-scale synthesis?
- Answer : Flow chemistry reduces exothermic side reactions (e.g., ring-opening) by maintaining precise temperature control (25±2°C). In situ FT-IR monitors intermediate formation, enabling real-time adjustment of reagent feed rates. Purity >98% is achieved via recrystallization from ethyl acetate/hexane (3:1) .
Q. What role does the sulfone group play in modulating the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
